

# Spectroscopic Analysis of Methyl 2-(4-formylphenoxy)acetate: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Methyl 2-(4-formylphenoxy)acetate

Cat. No.: B1361890

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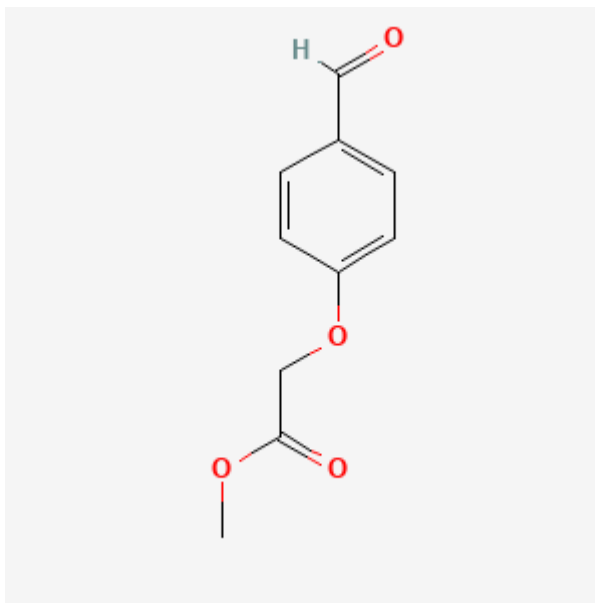
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for the characterization of **Methyl 2-(4-formylphenoxy)acetate**. Due to the limited availability of public experimental spectral data for this specific compound, this guide presents detailed spectroscopic data for its constitutional isomer, Methyl 2-(2-formylphenoxy)acetate, as a reference. The experimental protocols described are broadly applicable for the analysis of both isomers and related aromatic esters.

## Compound Information

Property	Value
Compound Name	Methyl 2-(4-formylphenoxy)acetate
Molecular Formula	C <sub>10</sub> H <sub>10</sub> O <sub>4</sub>
Molecular Weight	194.18 g/mol

Structure



## Spectroscopic Data Summary

As of the latest update, comprehensive experimental spectroscopic data for **Methyl 2-(4-formylphenoxy)acetate** is not readily available in the public domain. Therefore, the following tables summarize the experimental data for its isomer, Methyl 2-(2-formylphenoxy)acetate, to provide an illustrative example of the expected spectral features.

### <sup>1</sup>H NMR Data of Methyl 2-(2-formylphenoxy)acetate

- Solvent: DMSO-d<sub>6</sub>
- Frequency: 800 MHz

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
3.72	s	-	-OCH <sub>3</sub> (ester)
5.01	s	-	-O-CH <sub>2</sub> - (ether)
7.13	t	7.5	Aromatic H
7.18	d	8.4	Aromatic H
7.64	ddd	8.6, 7.1, 1.8	Aromatic H
7.72	dd	7.7, 1.8	Aromatic H
10.44	s	-	-CHO (aldehyde)

### <sup>13</sup>C NMR Data of Methyl 2-(2-formylphenoxy)acetate

- Solvent: DMSO-d<sub>6</sub>
- Frequency: 75 MHz

Chemical Shift ( $\delta$ ) ppm	Assignment
21.4	-
65.5	-O-CH <sub>2</sub> - (ether)
68.6	-O-CH <sub>3</sub> (ester)
114.0	Aromatic CH
121.5	Aromatic CH
124.7	Aromatic C
127.5	Aromatic CH
136.1	Aromatic CH
160.1	Aromatic C-O
167.8	C=O (ester)
189.0	CHO (aldehyde)

## Infrared (IR) Spectroscopy Data

While specific experimental IR data for **Methyl 2-(4-formylphenoxy)acetate** is not available, the expected characteristic absorption bands are listed below based on its functional groups.

Wavenumber (cm <sup>-1</sup> )	Intensity	Functional Group Vibration
~3050-3100	Medium	C-H stretch (aromatic)
~2950-3000	Medium	C-H stretch (methyl)
~2720, ~2820	Weak	C-H stretch (aldehyde)
~1750-1760	Strong	C=O stretch (ester)
~1690-1710	Strong	C=O stretch (aldehyde)
~1600, ~1480	Medium	C=C stretch (aromatic)
~1200-1250	Strong	C-O stretch (ester, ether)

## Mass Spectrometry (MS) Data

The predicted monoisotopic mass of **Methyl 2-(4-formylphenoxy)acetate** is 194.0579 Da. The mass spectrum would be expected to show a molecular ion peak ( $M^+$ ) at  $m/z$  194. Common fragmentation patterns would likely involve the loss of the methoxycarbonyl group ( $-\text{COOCH}_3$ ) or the formyl group ( $-\text{CHO}$ ).

## Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

### Synthesis of Methyl 2-(4-formylphenoxy)acetate

A general method for the synthesis of phenoxyacetate esters involves the Williamson ether synthesis.

- **Reaction Setup:** In a round-bottom flask, dissolve 4-hydroxybenzaldehyde (1 equivalent) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF).
- **Addition of Base:** Add anhydrous potassium carbonate ( $\text{K}_2\text{CO}_3$ , 2 equivalents) to the solution.
- **Addition of Ester:** Add methyl bromoacetate (1.3 equivalents) to the reaction mixture.
- **Reaction Conditions:** Heat the mixture at  $80^\circ\text{C}$  for 4 hours with constant stirring.
- **Work-up:** After cooling to room temperature, add ethyl acetate to the reaction mixture and wash with brine. Dry the organic layer over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ).
- **Purification:** Remove the solvent under reduced pressure and purify the crude product by flash chromatography on silica gel.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{DMSO}-d_6$ ) in a clean, dry NMR tube.

- **$^1\text{H}$  NMR Acquisition:** Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a  $30^\circ$  pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- **$^{13}\text{C}$  NMR Acquisition:** Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of  $^{13}\text{C}$ , a larger number of scans and a longer acquisition time are typically required.

## Fourier-Transform Infrared (FT-IR) Spectroscopy

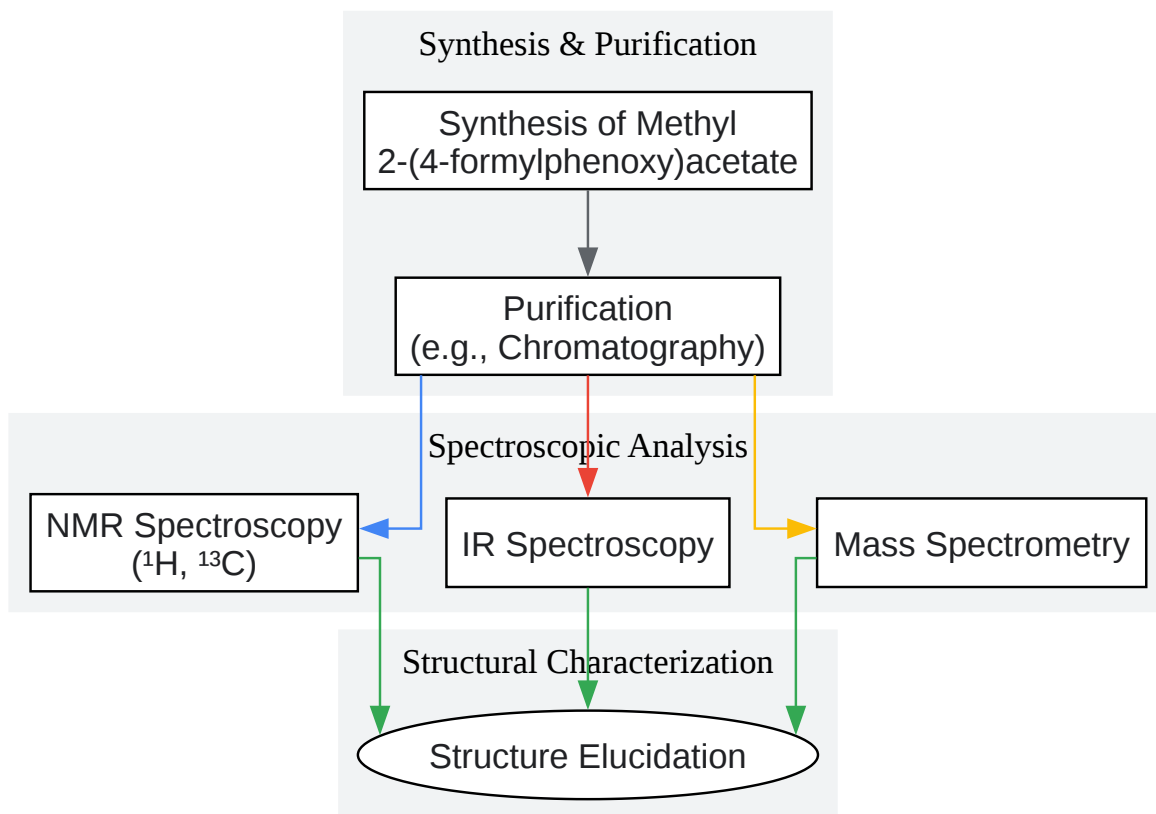
- **Sample Preparation:** For a solid sample, the KBr pellet method is common. Grind a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet. Alternatively, a thin film can be cast from a volatile solvent onto a salt plate (e.g., NaCl or KBr).
- **Data Acquisition:** Record the spectrum using an FT-IR spectrometer, typically in the range of  $4000\text{--}400\text{ cm}^{-1}$ . A background spectrum of the empty sample compartment or the pure KBr pellet should be recorded and subtracted from the sample spectrum.

## Mass Spectrometry (MS)

- **Ionization Method:** Electron Ionization (EI) is a common technique for this type of molecule.
- **Sample Introduction:** Introduce the sample into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).
- **Data Acquisition:** Acquire the mass spectrum, scanning a mass-to-charge ( $m/z$ ) range appropriate for the molecular weight of the compound (e.g.,  $m/z$  50-300).

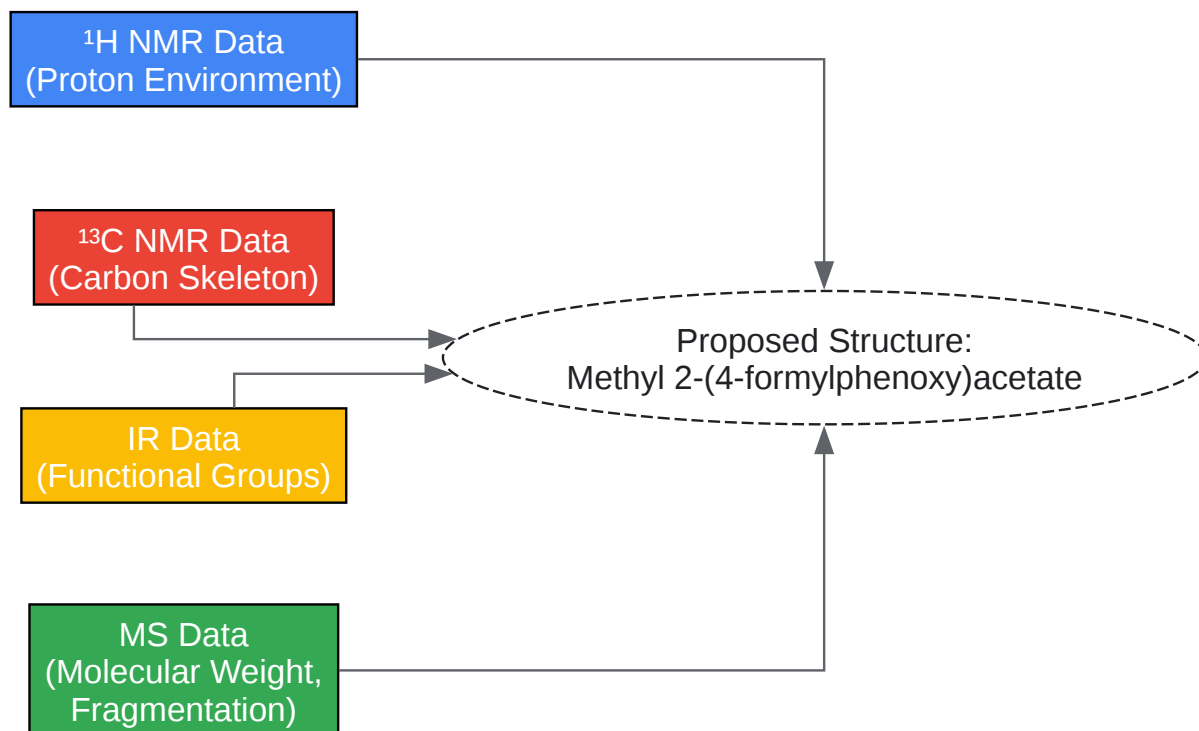
## Workflow and Pathway Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of a synthesized organic compound.



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Caption: Workflow for Synthesis and Spectroscopic Characterization.



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Caption: Integration of Spectroscopic Data for Structure Confirmation.

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### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)